molecular formula C8H8BrI B3180754 2-Bromo-4-ethyl-1-iodobenzene CAS No. 289039-23-2

2-Bromo-4-ethyl-1-iodobenzene

Cat. No.: B3180754
CAS No.: 289039-23-2
M. Wt: 310.96 g/mol
InChI Key: FYIQMFSUWSUHJQ-UHFFFAOYSA-N
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Description

2-Bromo-4-ethyl-1-iodobenzene is an organic compound with the molecular formula C8H8BrI. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and an ethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-ethyl-1-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of ethylbenzene derivatives. One common method involves the bromination of 4-ethylbenzene to form 2-bromo-4-ethylbenzene, followed by iodination to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethyl-1-iodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine substituents. This activation facilitates various electrophilic and nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-ethyl-1-iodobenzene is unique due to the presence of both bromine and iodine atoms along with an ethyl group, which provides distinct reactivity and selectivity in chemical reactions. This combination of substituents makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

2-bromo-4-ethyl-1-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIQMFSUWSUHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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